molecular formula C12H7BrClN3S2 B3255734 5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine CAS No. 259102-55-1

5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine

Cat. No.: B3255734
CAS No.: 259102-55-1
M. Wt: 372.7 g/mol
InChI Key: XLRUZCUIVQWNJX-UHFFFAOYSA-N
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Description

5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by the presence of a thiazole ring fused to a pyrimidine ring, with additional substituents including a benzylthio group, a bromine atom, and a chlorine atom. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed by cyclization reactions involving appropriate amidine or guanidine derivatives.

    Introduction of Substituents: The benzylthio group is introduced via nucleophilic substitution reactions, while the bromine and chlorine atoms are introduced through halogenation reactions using reagents such as bromine and chlorine gas or their respective halogenating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiazole and pyrimidine rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The benzylthio group can participate in coupling reactions, forming new carbon-sulfur bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or other strong nucleophiles can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazolopyrimidines, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

Hazard Information

The compound is classified under various hazard categories:

  • Skin Irritation : Category 2
  • Eye Irritation : Category 2A
  • Respiratory Irritation : Category 3

Precautionary measures include wearing protective equipment and ensuring proper ventilation during handling .

Medicinal Chemistry

5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for further exploration in drug development.

Anticancer Activity

Research indicates that thiazolo[4,5-d]pyrimidine derivatives exhibit anticancer properties. Studies have shown that modifications to the thiazole and pyrimidine rings can enhance cytotoxicity against various cancer cell lines. For example, compounds with similar structures have demonstrated inhibition of tumor growth in preclinical models .

Antimicrobial Properties

There is emerging evidence that thiazolo[4,5-d]pyrimidines possess antimicrobial activity. The benzylthio group may contribute to this effect by enhancing lipophilicity, allowing better membrane penetration .

Material Science

In material science, this compound can be utilized in the synthesis of novel polymers or composites. Its unique chemical properties can lead to materials with specific electrical or optical characteristics.

Polymer Synthesis

The compound can serve as a monomer or crosslinking agent in polymer chemistry. Research has shown that incorporating thiazolo[4,5-d]pyrimidine units into polymer backbones can improve thermal stability and mechanical properties .

Laboratory Reagent

As a laboratory chemical, this compound is primarily used for research purposes. It is employed in various synthetic pathways to develop other complex molecules or to study reaction mechanisms involving heterocyclic compounds.

Study on Anticancer Activity

A recent study published in a peer-reviewed journal explored the anticancer effects of thiazolo[4,5-d]pyrimidine derivatives. Researchers synthesized several analogs of this compound and tested them against breast cancer cell lines. The results indicated significant cytotoxicity compared to standard chemotherapeutics .

Synthesis of Functionalized Polymers

Another case study focused on the use of this compound as a building block for functionalized polymers. The resulting materials exhibited enhanced conductivity and thermal stability, making them suitable for electronic applications .

Mechanism of Action

The mechanism of action of 5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can enhance binding affinity to these targets, while the bromine and chlorine atoms can modulate the compound’s electronic properties. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylthio-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares a similar benzylthio group but has a different ring structure.

    5-(2-Benzylthio)-7-chlorothiazolo[4,5-d]pyrimidine: This compound is closely related but lacks the bromine atom.

Uniqueness

5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine is unique due to the combination of its substituents and ring structure, which confer distinct chemical and biological properties

Biological Activity

5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine is a synthetic compound belonging to the thiazolo[4,5-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C12_{12}H7_7BrClN3_3S2_2
  • Molecular Weight : 372.69 g/mol
  • CAS Number : 259102-55-1

Structure

The compound features a thiazolo-pyrimidine core with a benzylthio substituent, which may enhance its biological activity through various mechanisms.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolo[4,5-d]pyrimidine exhibit significant antibacterial properties. A study by Rahimizadeh et al. evaluated various thiazolo[4,5-d]pyrimidine derivatives, including this compound, against several bacterial strains:

Bacterial Strain Activity Level Reference
Bacillus subtilisHighly Active
Pseudomonas aeruginosaHighly Active
Staphylococcus aureusModerate Activity
Escherichia coliHighly Active

The study concluded that many synthesized compounds were more effective than the standard antibiotic streptomycin against Gram-positive and Gram-negative bacteria.

Toxicological Profile

According to safety data sheets, the compound exhibits several hazards:

  • Acute Toxicity (Oral) : Harmful if swallowed (Category 4)
  • Skin Irritation : Causes skin irritation (Category 2)
  • Eye Irritation : Causes serious eye irritation (Category 2A)
  • Respiratory Irritation : May cause respiratory tract irritation (Category 3) .

These properties necessitate careful handling in laboratory settings.

Synthesis and Evaluation

In a detailed synthesis study, researchers prepared various thiazolo[4,5-d]pyrimidine derivatives and assessed their antibacterial efficacy. The synthesis involved treating precursor compounds with carbon disulfide and subsequent alkylation reactions. The resulting compounds were evaluated using standard microbiological methods.

Efficacy Against Resistant Strains

A notable finding from recent studies indicates that certain derivatives of thiazolo[4,5-d]pyrimidines exhibit activity against antibiotic-resistant strains of bacteria. This highlights the potential of these compounds as leads for developing new antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for 5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis typically involves halogenation and functionalization of the thiazolo[4,5-d]pyrimidine core. A validated method includes refluxing precursor compounds (e.g., 5-(Benzylthio)-7-chlorothiazolo[4,5-d]pyrimidin-2-amine) with phosphoryl chloride (POCl₃) for 5 hours, achieving a 91% yield . Key variables include:

  • Reaction time : Prolonged reflux (>5 hours) risks decomposition.
  • Solvent choice : POCl₃ acts as both solvent and chlorinating agent, eliminating the need for additional catalysts.
  • Workup : Quenching with ice water precipitates the product, minimizing side reactions.

Advanced Consideration : For bromine introduction, direct electrophilic substitution or coupling with brominated intermediates may require optimization of temperature and stoichiometry to avoid over-halogenation.

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Basic Research Question
Multimodal characterization is critical:

  • ¹H NMR : Aromatic protons (e.g., δ 7.24–7.49 ppm for benzyl groups) and NH₂ signals (δ 8.13 ppm) confirm substitution patterns .
  • Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 309) validates molecular weight .
  • Melting point : A sharp range (e.g., 217–219°C) indicates purity .

Advanced Consideration : High-resolution mass spectrometry (HRMS) or X-ray crystallography resolves ambiguities in regiochemistry, particularly for distinguishing bromine/chlorine positions.

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

Advanced Research Question
Discrepancies often arise in halogenation selectivity or benzylthio group stability. Methodological approaches include:

  • DFT calculations : Compare energy barriers for bromine vs. chlorine substitution at C2 vs. C7 positions.
  • Kinetic studies : Monitor reaction intermediates via in-situ NMR or LC-MS to identify competing pathways .
  • Isotopic labeling : Use ¹³C-labeled precursors to trace regiochemical outcomes during coupling reactions.

Example : If bromination at C2 is computationally favored but experimentally unobserved, steric hindrance from the benzylthio group may necessitate revised models .

Q. What are the key considerations when designing biological assays to evaluate its mechanism of action?

Advanced Research Question
Focus on target engagement and selectivity:

  • Binding assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify affinity for kinases or DNA repair enzymes, leveraging the compound’s thiazolo-pyrimidine scaffold .
  • Cellular permeability : LogP calculations (~2.5–3.0, estimated from structural analogs) guide solvent selection for in vitro assays .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation, critical for in vivo translation .

Pitfall Avoidance : Include negative controls (e.g., bromine-free analogs) to isolate the role of the 2-bromo substituent.

Q. How does the benzylthio group influence electronic properties and intermolecular interactions?

Basic Research Question
The benzylthio substituent:

  • Electron donation : Sulfur’s lone pairs increase electron density at C5, altering reactivity in nucleophilic aromatic substitution.
  • Steric effects : The bulky benzyl group may hinder access to the thiazolo ring in enzyme binding pockets .
  • Spectroscopic signature : In IR, C–S stretches appear at ~650–700 cm⁻¹, while UV-Vis shows π→π* transitions modified by sulfur’s conjugation .

Advanced Analysis : Density functional theory (DFT) maps HOMO/LUMO distributions to predict sites for electrophilic attack or charge-transfer interactions .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?

Advanced Research Question
Scale-up introduces variability:

  • Heat transfer : Exothermic halogenation (e.g., using POBr₃) requires jacketed reactors to maintain ≤100°C, preventing ring degradation.
  • Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexanes) for cost-effective isolation .
  • Quality control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor bromine/chlorine ratios in real time .

Case Study : Pilot-scale reactions showed 10% yield drop due to incomplete POCl₃ removal; vacuum distillation resolved this .

Q. How do structural analogs compare in biological activity, and what design principles emerge?

Advanced Research Question
Analog studies reveal structure-activity relationships (SAR):

Analog Modification Bioactivity Source
7-Chlorothiazolo[4,5-d]pyrimidineNo benzylthio groupReduced kinase inhibition
2-(Methylthio) derivativesSmaller substituent at C2Improved solubility but lower affinity

Design Principle : The 2-bromo-7-chloro pattern maximizes halogen bonding with ATP-binding pockets, while the benzylthio group enhances lipophilicity for membrane penetration .

Q. What analytical techniques resolve ambiguities in crystallographic vs. solution-phase structures?

Advanced Research Question
Divergences arise from crystal packing forces vs. solvation:

  • SC-XRD : Single-crystal X-ray diffraction confirms solid-state conformation but may not reflect solution dynamics.
  • NOESY NMR : Detects through-space proton proximities in solution, identifying flexible regions (e.g., benzylthio rotation) .
  • Molecular dynamics (MD) : Simulates solvent interactions to predict dominant conformers in biological environments .

Example : SC-XRD of a related compound showed planar thiazolo rings, while NOESY indicated bent conformers in DMSO .

Properties

IUPAC Name

5-benzylsulfanyl-2-bromo-7-chloro-[1,3]thiazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3S2/c13-11-16-10-8(19-11)9(14)15-12(17-10)18-6-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRUZCUIVQWNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)SC(=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine
5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine
5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine
5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine
5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine
5-(Benzylthio)-2-bromo-7-chlorothiazolo[4,5-d]pyrimidine

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